AZD1979 is a novel compound characterized as a potent antagonist of the melanin-concentrating hormone receptor 1. This compound has garnered attention in pharmacological research due to its potential applications in managing obesity and metabolic disorders. The structure of AZD1979 is defined by its complex molecular architecture, which includes a phenoxy group and an oxadiazole moiety, contributing to its biological activity.
AZD1979 is classified under the category of melanin-concentrating hormone receptor antagonists. It was developed through systematic medicinal chemistry efforts aimed at targeting the melanin-concentrating hormone signaling pathway, which plays a critical role in regulating energy homeostasis and appetite control. The compound's unique chemical identity is noted by its CAS number 1254035-84-1, indicating its specificity in chemical databases.
AZD1979 is synthesized through several methods, primarily involving cyclization reactions. One common synthesis route includes the cyclization of thiosemicarbazides, which are reacted under acidic conditions with various reagents such as phosphorus oxychloride. This method allows for the formation of the 1,3,4-oxadiazole structure integral to AZD1979's framework.
Another approach involves the cyclocondensation of sulfonyl acetic acid hydrazide with carboxylic acid derivatives, facilitated by reagents like phosphorus oxychloride. The synthesis typically yields high purity and efficiency, making it suitable for further biological evaluation .
The molecular formula of AZD1979 is C₁₈H₁₈N₄O₃S, and its molecular weight is approximately 366.43 g/mol. The structural representation reveals a complex arrangement that includes:
The three-dimensional conformation of AZD1979 allows it to effectively bind to the melanin-concentrating hormone receptor 1, which is crucial for its antagonistic activity .
AZD1979 undergoes various chemical reactions that are essential for its synthesis and functional analysis. Key reactions include:
These reactions are typically facilitated by dehydrating agents such as phosphorus pentoxide or phosphorus oxychloride, which enhance yield and purity .
AZD1979 functions primarily as an antagonist at the melanin-concentrating hormone receptor 1. It binds to this receptor with high affinity (IC₅₀ ~ 12 nM), inhibiting its activity without affecting related receptors like the melanin-concentrating hormone receptor 2. This inhibition leads to decreased appetite and altered energy expenditure, making AZD1979 a candidate for weight management therapies .
The mechanism involves blocking the receptor's signaling pathways that promote feeding behavior, thereby potentially reducing body weight in experimental models .
AZD1979 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for various applications in research and potential therapeutic use .
AZD1979 has significant potential in scientific research, particularly in studies related to obesity and metabolic disorders. Its role as a melanin-concentrating hormone receptor antagonist positions it as a valuable tool for investigating:
Research involving AZD1979 continues to explore its efficacy in preclinical models, contributing to the broader understanding of appetite control and metabolic regulation .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3